molecular formula C7H12O4 B1280538 Ethyl 4-methoxy-3-oxobutanoate CAS No. 66762-68-3

Ethyl 4-methoxy-3-oxobutanoate

Cat. No. B1280538
CAS RN: 66762-68-3
M. Wt: 160.17 g/mol
InChI Key: CMKOJBYFNYDATH-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3-oxobutanoate is an organic compound with the molecular formula C7H12O4 . It has an average mass of 160.168 Da and a monoisotopic mass of 160.073563 Da . It is a colorless transparent liquid with a fragrant smell .


Molecular Structure Analysis

The InChI code for Ethyl 4-methoxy-3-oxobutanoate is 1S/C7H12O4/c1-3-11-7(9)4-6(8)5-10-2/h3-5H2,1-2H3 . This indicates that the compound has 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 4-methoxy-3-oxobutanoate has a density of 1.1±0.1 g/cm3, a boiling point of 225.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.2±3.0 kJ/mol, and the flash point is 91.3±20.4 °C . The compound has a molar refractivity of 38.0±0.3 cm3, and a molar volume of 151.0±3.0 cm3 .

Scientific Research Applications

Versatile Intermediate in Heterocycle Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, demonstrates significant versatility as an intermediate in synthesizing a wide array of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed reactions, it enables the creation of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its potential in complex chemical synthesis (Honey et al., 2012).

Enzyme-catalyzed Asymmetric Reduction

Ethyl 4-chloro-3-oxobutanoate undergoes enzyme-catalyzed asymmetric reduction in an organic solvent-water diphasic system. Using NADPH-dependent aldehyde reductase and glucose dehydrogenase, this compound can be efficiently transformed, overcoming substrate instability and enzyme inactivation issues in aqueous systems (Shimizu et al., 1990).

Antioxidant Properties of Derivatives

Derivatives of Ethyl 4-methoxy-3-oxobutanoate, such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been studied for their antioxidant properties. These compounds exhibit significant scavenging activity against free radicals in a hypochlorous system, indicating their potential in developing antioxidant therapies (Stanchev et al., 2009).

Copper Chelates Synthesis

Ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate and its analogs, produced through the acylation of ethyl acetoacetate, are key in synthesizing copper chelates. These compounds are instrumental in forming substituted chromones, demonstrating their utility in complex organic syntheses (Kisil et al., 2001).

Application in Organic Electronics

Ethyl 4-halo-3-oxobutanoate derivatives have been used to create various organic compounds, including diethyl 5-ethoxycarbonyl-3-oxohexanedioate. These reactions, involving sodium hydride or triethylamine, highlight the compound's utility in developing materials for organic electronics (Kato et al., 1978).

Coexpressed Genes in Microbial Reduction

Ethyl 4-chloro-3-oxobutanoate undergoes microbial reduction using Escherichia coli cells coexpressing aldehyde reductase and glucose dehydrogenase genes. This method is advantageous for the practical synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, showcasing applications in biocatalysis and pharmaceutical synthesis (Kataoka et al., 1999).

Safety And Hazards

Ethyl 4-methoxy-3-oxobutanoate is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-11-7(9)4-6(8)5-10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKOJBYFNYDATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505528
Record name Ethyl 4-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-3-oxobutanoate

CAS RN

66762-68-3
Record name Ethyl 4-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-methoxy-3-oxobutanoate
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Synthesis routes and methods I

Procedure details

A mixture of 15.8 g of ethyl 4-chloroacetoacetate (96.2 mmol) and 3.39 g of methanol (106 mmol) in 10 mL of THF were added dropwise to a stirred suspension of 4.62 g of 60% NaH (in mineral oil), 1.60 g of NaI (9.62 mmol), and 3.10 g of tetrabutylammonium bromide (9.62 mmol) in 40 mL of THF at −30° C. over a period of 1.5 hrs. The reaction mixture was then warmed to room temperature and stirred for 4 days. The reaction mixture was cooled to −30° C., quenched with 5 mL of methanol, and warmed to room temperature. The reaction mixture was poured into 0.5 L of 10% HCl solution, extracted with 2×100 mL of EtOAc, dried (Na2SO4), and the solvent was removed in vacuo. The crude product was distilled. The fraction boiling at 65-70° C. (0.3 mm Hg) was collected and used in the next experiments after spectral characterization.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
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Reaction Step One
Name
Quantity
4.62 g
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1.6 g
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3.1 g
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catalyst
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40 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaH (7.71 g, 192.7 mmol) was suspended in DMF (110 mL). The solution of MeOH (2.64 g, 82.5 mmol) in DMF (55 mL) was added drop wise at 0° C. After that, the mixture was stirred at 0° C. for 30 min. The solution of compound 1 (9.54 g, 57.9 mmol) in DMF (55 mL) was added dropwise at 0° C., then the reaction mixture was allowed to warm slowly to RT and stirred for 16 h. The reaction mixture was diluted with 1N HCl (400 mL), extracted with MTBE (250 mL×3). The combined organic layer was washed with H2O (200 mL×5), dried over Na2SO4, filtered, concentrated, purified by silica gel column (PE:EA=10:1) afforded ethyl 4-methoxy-3-oxobutanoate (1.4 g, 15.1%) as light yellow oil.
Name
Quantity
7.71 g
Type
reactant
Reaction Step One
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Quantity
2.64 g
Type
reactant
Reaction Step Two
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Quantity
55 mL
Type
reactant
Reaction Step Two
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9.54 g
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reactant
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Quantity
55 mL
Type
reactant
Reaction Step Three
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110 mL
Type
reactant
Reaction Step Four
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Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The title compound was prepared in a manner analogous to Intermediate 123 starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and methoxyacetyl chloride.
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Intermediate 123
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-methoxy-3-oxobutanoate
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Ethyl 4-methoxy-3-oxobutanoate
Reactant of Route 6
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Ethyl 4-methoxy-3-oxobutanoate

Citations

For This Compound
8
Citations
K Ushio, J Hada, Y Tanaka, K Ebara - Enzyme and microbial technology, 1993 - Elsevier
… 22 Ethyl 4-methoxy-3-oxobutanoate was derived from corresponding methyl ester by ester exchange. Ethyl 5-methoxy-3-oxopentanoate was synthesized from ethyl 3-oxobutanoate and …
Number of citations: 46 www.sciencedirect.com
RM Kellogg, TJ Van Bergen, H Van Doren… - The Journal of …, 1980 - ACS Publications
Mono, di-, tri-, and tetraethylene glycols were transesterified with ethyl acetoacetate to give the bis (acetoacetate esters) la-d. On treatment of lc, d with formaldehyde and excess(NH4) …
Number of citations: 45 pubs.acs.org
E Schirmer, K Shanab, B Datterl, C Neudorfer… - Molecules, 2013 - mdpi.com
… To a well-stirred solution of 2-(trimethylsilyl)ethyl 4-methoxy-3-oxobutanoate (9, 2.35 g, 10.11 mmol), 3,4-difluorobenzaldehyde (1.48 mg, 10.41 mmol) and urea (910 mg, 15.17 mmol) in …
Number of citations: 7 www.mdpi.com
E Caroff, F Hubler, E Meyer, D Renneberg… - Journal of medicinal …, 2015 - ACS Publications
… Intermediate 5 was obtained in four consecutive steps starting from commercially available ethyl 4-methoxy-3-oxobutanoate 3 and benzamidine 4. Chloropyrimidine 5 was reacted with (…
Number of citations: 56 pubs.acs.org
BO Al-Najjar, FG Saqallah, MA Abbas… - European Journal of …, 2022 - Elsevier
… Secondly, the building block 6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carboxylic acid, was prepared by combining ethyl-4-methoxy-3-oxobutanoate with benzamidine to …
Number of citations: 5 www.sciencedirect.com
EL Onyeyilim, MA Ezeokonkwo… - Mini Reviews in …, 2022 - ingentaconnect.com
… Ethyl-4methoxy-3-oxobutanoate (11) was dissolved in ethanol. Hydrazine (12) was slowly added to the solution of (11). The mixture was refluxed for 2h at 78oC to obtain a colourless …
Number of citations: 5 www.ingentaconnect.com
T SAKAMOTO, H YOSHIZAWA, S KANEDA - jlc.jst.go.jp
… -2-methyl-4(3H)-pyrimidinone——An MeONa—MeOH solution [prepared from dry MeOH (50 ml) and Na (3.45 g, 150 mmol)] was added to a mixture of ethyl 4-methoxy-3-oxobutanoate”…
Number of citations: 0 jlc.jst.go.jp
E Caroff, E Meyer, A Treiber, K Hilpert… - Bioorganic & Medicinal …, 2014 - Elsevier
… The pyrimidine ring was built by condensation of ethyl 4-methoxy-3-oxobutanoate 1 with benzamidine 2 to provide hydroxypyrimidine 3. Subsequent chlorination in refluxing POCl 3 …
Number of citations: 32 www.sciencedirect.com

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